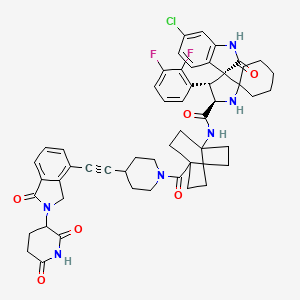
Amino-PEG25-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG25-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.
Wissenschaftliche Forschungsanwendungen
Optimized Protein Therapeutics : Incorporation of nonnative amino acids like p-acetylphenylalanine into proteins such as human growth hormone allows site-specific conjugation with PEG, leading to optimized therapeutic proteins with enhanced pharmacological properties (Cho et al., 2011).
Site-Specific PEGylation : Efforts in site-specific PEGylation involve targeting canonical and noncanonical amino acids, which results in improved pharmacokinetics and activity of peptide and protein therapeutics (Nischan & Hackenberger, 2014).
Radioimmunoscintigraphy Applications : The conjugation of PEG with monoclonal antibodies, like the anti-EGF receptor antibody C225, demonstrates potential in improving imaging characteristics in radioimmunoscintigraphy (Wen et al., 2001).
Melanoma Imaging : The introduction of amino acid linkers such as 8-Aminooctanoic Acid in PEG-conjugated peptides has been shown to enhance uptake in melanoma, indicating potential for targeted imaging and therapy (Guo & Miao, 2014).
Well-defined Protein-Polymer Conjugates : The synthesis of well-defined protein-polymer conjugates, especially PEG, is used to improve protein solubility, stability, and circulating half-lives, which is critical for biomedical applications (Zhao et al., 2015).
Biocompatible Micelles for Drug Delivery : Novel α-amino acid-based poly(disulfide urethane)s are developed for fabricating biocompatible and bioreducible micelles, showcasing a promising platform for triggered intracellular anticancer drug delivery (Lu et al., 2015).
Peptide and Protein PEGylation Chemistry : The chemistry of PEG and its application in the modification of peptides and proteins are crucial for enhancing therapeutic efficacy and reducing immunogenicity (Roberts et al., 2002).
Advancements in PEGylation : The evolution of protein PEGylation technology has significantly improved the homogeneity and bioactivity of PEGylated proteins, with a focus on site-selective methods (Pasut & Veronese, 2012).
Targeted Nanoparticles for Drug Delivery : The design of PEG-coated nanoparticles, specifically coupled to molecules like folic acid, for targeted drug delivery to cancer cells overexpressing the folate receptor (Stella et al., 2000).
Pharmacokinetics and Pharmacodynamics Optimization : Genetic fusion of therapeutic proteins with synthetic polypeptides, like PsTag, has shown potential in improving the pharmacokinetics and pharmacodynamics of proteins like human FGF21 (Yin et al., 2016).
Site-Specific PEGylation Strategies : Optimization of reactive amino acid residues and PEG derivatives is essential for successful site-specific PEGylation of therapeutic proteins (Zhang et al., 2012).
Eigenschaften
Molekularformel |
C53H107NO27 |
|---|---|
Molekulargewicht |
1190.42 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C53H107NO27/c54-2-4-58-6-8-60-10-12-62-14-16-64-18-20-66-22-24-68-26-28-70-30-32-72-34-36-74-38-40-76-42-44-78-46-48-80-50-52-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-57-3-1-53(55)56/h1-52,54H2,(H,55,56) |
InChI-Schlüssel |
IGINZTWUZPCNPP-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amino-PEG25-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







